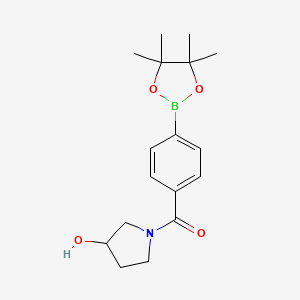
(3-Hydroxypyrrolidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypyrrolidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is an organic compound that belongs to the class of boronic esters Its structure features a pyrrolidine ring, a phenyl group attached to a boron-containing dioxaborolane moiety, and a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrrolidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Moiety: : Pyrrolidine can be synthesized through the hydrogenation of pyrrole, using a catalyst such as palladium on carbon under high-pressure hydrogen conditions.
Synthesis of the Boronic Ester Group: : The boronic ester can be formed by reacting pinacol with phenylboronic acid under conditions that favor esterification, such as the use of an acid catalyst and dehydration.
Coupling Reaction: : The final step involves the coupling of the pyrrolidine derivative with the boronic ester phenyl compound, often using a palladium-catalyzed coupling reaction in the presence of a base like sodium carbonate or potassium phosphate in an appropriate solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
On an industrial scale, the production might follow similar synthetic routes but optimized for large-scale synthesis. This includes using flow chemistry techniques to ensure continuous production, improved yields, and reduced reaction times. Automation and in-line purification methods would also be utilized to maximize efficiency and product quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the hydroxypyrrolidine moiety, forming ketones or aldehydes depending on the conditions.
Reduction: : The carbonyl group in the methanone part of the molecule can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the electron-donating nature of the boronic ester group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: : Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Reactants such as bromine, chlorine, or nitro groups under conditions involving a Lewis acid catalyst like AlCl3 (aluminum chloride).
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of alcohols.
Substitution: : Varied depending on the substituents added to the phenyl ring.
科学研究应用
Chemistry
Cross-Coupling Reactions: : Used as a reactant in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Catalysis: : Can be part of catalytic systems for various organic transformations.
Biology
Drug Development: : Potential precursor in the synthesis of pharmaceutical compounds.
Biological Probes: : May be used to create probes for studying enzyme functions or cellular pathways.
Medicine
Therapeutics: : Could play a role in the development of new therapeutic agents due to its unique structural features.
Industry
Material Science: : Used in the synthesis of advanced materials, such as polymers with specific properties.
Agricultural Chemicals: : Can be involved in the development of pesticides or herbicides.
作用机制
The mechanism by which (3-Hydroxypyrrolidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone exerts its effects depends on the specific context:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : It can influence signaling pathways or metabolic routes through its interactions with biological molecules.
相似化合物的比较
(3-Hydroxypyrrolidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to its specific combination of functional groups, offering diverse reactivity and potential applications. Other similar compounds might include:
Phenylboronic Acid: : A simpler boronic acid used in Suzuki coupling reactions.
Pyrrolidine Derivatives: : Compounds featuring a pyrrolidine ring with various substitutions.
Boronic Esters: : Compounds like pinacolborane, which are used in organic synthesis for similar purposes.
These comparisons highlight how the compound's unique structural characteristics contribute to its versatility and potential in various scientific and industrial applications.
属性
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)15(21)19-10-9-14(20)11-19/h5-8,14,20H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMWYBPYFJXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













